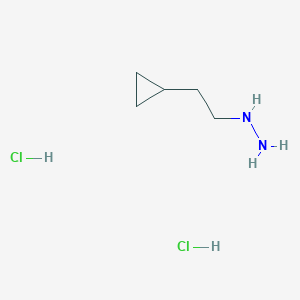

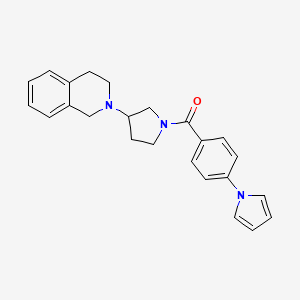

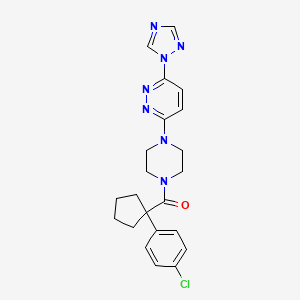

![molecular formula C8H14ClN3O2 B2447448 5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride CAS No. 1808338-33-1](/img/structure/B2447448.png)

5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of the pyrrolidine ring, a methoxy group attached to the pyrrolidine ring, a 1,2,4-oxadiazole ring, and a methyl group attached to the oxadiazole ring. The stereochemistry of the molecule is determined by the (2R,4S) configuration .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom or the functional groups attached to the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar methoxy group and the ionic hydrochloride group could influence its solubility in different solvents .Scientific Research Applications

Antimicrobial and Anticancer Activities

- Schiff Base Indolyl-1,3,4-Oxadiazole derivatives, including 5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride, have been synthesized and exhibited significant antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma, Saundane, & Meti, 2019).

Antibacterial Properties

- Novel compounds, including 1,2,4-oxadiazole derivatives, have been shown to possess strong antibacterial activities against various strains, highlighting their potential in antimicrobial applications (Rai et al., 2010).

Antifungal and Antibacterial Efficacy

- Synthesized compounds with 1,2,4-oxadiazole structures, such as the mentioned hydrochloride, have been evaluated for their antifungal and antibacterial activities, showing promising results in medicinal chemistry (Krishna et al., 2015).

Anti-proliferative Activity in Cancer Cells

- Indazole tethered oxadiazoles derivatives, similar to the subject compound, have been found to exhibit anti-proliferative activity against hepatocellular carcinoma (HCC) cells, indicating potential in cancer treatment (Dukanya et al., 2020).

Applications in Drug Development

- N-Substituted Pyrrolidine derivatives bearing structures like 1,2,4-triazole and 1,2,4-oxadiazole are significant in drug development, showing various biological activities (Prasad et al., 2021).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives have demonstrated potent nematocidal activities, suggesting their use in agricultural applications (Liu et al., 2022).

Corrosion Inhibition

- Benzimidazole bearing 1, 3, 4-oxadiazoles, structurally related to the compound , have shown significant corrosion inhibition properties, which can be applied in materials science (Ammal, Prajila, & Joseph, 2018).

Luminescence and Chelate Complexes

- Oxadiazole derivatives, including those similar to the subject compound, exhibit luminescence and form chelate complexes with metals like Zinc(II) and Copper(II), which could have applications in photophysics and material chemistry (Mikhailov et al., 2016).

Future Directions

properties

IUPAC Name |

5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-6(12-2)4-9-7;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPVWSVGUWCSFM-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(CN2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@H]2C[C@@H](CN2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide](/img/structure/B2447365.png)

![1-[4-(2,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B2447366.png)

![3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2447369.png)